molecular formula C15H22INO B3976615 N-(2-ethylhexyl)-3-iodobenzamide

N-(2-ethylhexyl)-3-iodobenzamide

Cat. No. B3976615
M. Wt: 359.25 g/mol
InChI Key: HLBGGUJBBJMKTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylhexyl)-3-iodobenzamide, also known as EIAB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. EIAB is a synthetic molecule that belongs to the family of benzamides, which are known for their ability to interact with various receptors in the body.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)-3-iodobenzamide is not fully understood, but it is believed to interact with the TRPV1 receptor by binding to a specific site on the receptor. This interaction results in the inhibition of calcium influx, which is necessary for the activation of the receptor. By inhibiting the TRPV1 receptor, N-(2-ethylhexyl)-3-iodobenzamide can reduce pain sensation and inflammation.
Biochemical and physiological effects:
N-(2-ethylhexyl)-3-iodobenzamide has been shown to have several biochemical and physiological effects. In animal studies, N-(2-ethylhexyl)-3-iodobenzamide has been shown to reduce pain sensation and inflammation. It has also been shown to have anxiolytic effects, which may be due to its ability to modulate the activity of the TRPV1 receptor. Additionally, N-(2-ethylhexyl)-3-iodobenzamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-ethylhexyl)-3-iodobenzamide in lab experiments is its high selectivity for the TRPV1 receptor. This allows researchers to study the specific effects of inhibiting this receptor without affecting other receptors in the body. Additionally, N-(2-ethylhexyl)-3-iodobenzamide has a long half-life, which allows for prolonged inhibition of the TRPV1 receptor. However, one limitation of using N-(2-ethylhexyl)-3-iodobenzamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of N-(2-ethylhexyl)-3-iodobenzamide. One area of research is in the development of new drugs that target the TRPV1 receptor. N-(2-ethylhexyl)-3-iodobenzamide has shown promise in this area, and further research may lead to the development of more effective and selective drugs. Another area of research is in the study of the antioxidant properties of N-(2-ethylhexyl)-3-iodobenzamide. This may lead to the development of new treatments for oxidative stress-related diseases. Additionally, the development of new synthesis methods for N-(2-ethylhexyl)-3-iodobenzamide may allow for the production of more potent and selective compounds.

Scientific Research Applications

N-(2-ethylhexyl)-3-iodobenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs that target specific receptors in the body. N-(2-ethylhexyl)-3-iodobenzamide has been shown to interact with the TRPV1 receptor, which is involved in pain sensation and inflammation. By targeting this receptor, N-(2-ethylhexyl)-3-iodobenzamide has the potential to be used in the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

N-(2-ethylhexyl)-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22INO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBGGUJBBJMKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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